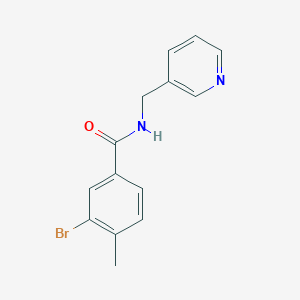
3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methyl group, and a pyridinylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Amidation: The brominated product is then subjected to amidation with 3-pyridinylmethylamine under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: It serves as a probe or ligand in biological assays to study the interactions with proteins or nucleic acids.
Chemical Synthesis: The compound is employed in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzamide
- 3-bromo-4-methyl-N-(2-pyridinylmethyl)benzamide
- 3-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide
Uniqueness
3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the bromine, methyl, and pyridinylmethyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological or material properties compared to similar compounds.
Properties
Molecular Formula |
C14H13BrN2O |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
HSUWQUWVWSFDAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267311.png)
![4-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267312.png)
![2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267314.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B267318.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267320.png)
![3-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B267324.png)
![3-[(4-fluorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267325.png)
![2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267326.png)
![2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267328.png)
![N,N'-bis[3-(acetylamino)phenyl]cyclohexane-1,4-dicarboxamide](/img/structure/B267329.png)
![N-cyclohexyl-2-{[4-(2-methoxyethoxy)benzoyl]amino}-N-methylbenzamide](/img/structure/B267330.png)
![N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267332.png)
![5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B267333.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B267335.png)
